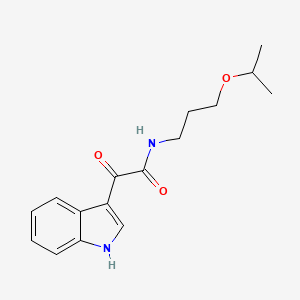
3-Methyl-1,7-bis(prop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,7-bis(prop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Evaluation
- A study explored 8-aminoalkyl derivatives of purine-2,6-dione, focusing on their affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), revealing their potential in psychotropic activities. The research showed that certain compounds displayed antidepressant-like and anxiolytic-like activities in mouse models (Chłoń-Rzepa et al., 2013).
Synthetic Methodologies
- Another study detailed the iron-catalyzed synthesis of methylene-bridged bis-1,3-dicarbonyl compounds, showcasing efficient methods for creating complex organic molecules (Li et al., 2009).
- Synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines was investigated, with implications for HIV inhibitor development. However, the synthesized compounds did not show significant activity against HIV (Rosenquist Å et al., 1996).
Electronic Properties and Solar Cell Applications
- A novel n-type conjugated polyelectrolyte was synthesized, showing promise as an electron transport layer in polymer solar cells. The research emphasized the electron-deficient nature and high conductivity of the developed material (Hu et al., 2015).
Antineoplastic Agents
- A series of bis(hydroxymethyl)-substituted heterocycles were synthesized and converted to bis(methylcarbamate) derivatives, aiming to develop potential antineoplastic agents. However, none of the synthesized bis(carbamates) showed significant activity against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).
Pharmaceutical Chemistry
- The topology of interactions in polymorphs of methylxanthines was studied, combining experimental and computational methods. This research provides insights into the nature of interactions relevant for pharmaceutical applications (Latosinska et al., 2014).
Propiedades
IUPAC Name |
3-methyl-1,7-bis(prop-2-enyl)-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-7-9-22-14-15(21(6)18(26)23(10-8-2)16(14)25)19-17(22)24-13(5)11(3)12(4)20-24/h7-8H,1-2,9-10H2,3-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPOLNZFCAYGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(6S,7S)-6-hydroxy-5,5-dimethyl-6,7-dihydrothieno[3,2-b]pyran-7-yl]acetamide](/img/structure/B2645509.png)

![1-(Furan-3-yl)-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-thiophen-2-ylethanol](/img/structure/B2645511.png)


![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2645517.png)

![N-(4-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2645522.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2,6-difluorobenzyl)propane-1-sulfonamide](/img/structure/B2645524.png)

![7-azepan-1-yl-1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2645527.png)
![1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one](/img/structure/B2645530.png)

